3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine
説明
特性
CAS番号 |
13299-58-6 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC名 |
3-methyl-4-phenyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C12H15N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h2-7,10,13H,8-9H2,1H3 |
InChIキー |
MAHYHSZTIJZRRO-UHFFFAOYSA-N |
正規SMILES |
CC1CNCC=C1C2=CC=CC=C2 |
製品の起源 |
United States |
準備方法
Grignard Reaction Route
The classical preparation of MPTP involves the nucleophilic addition of phenylmagnesium bromide (a Grignard reagent) to 1-methyl-4-piperidinone, yielding this compound after appropriate workup. This method remains foundational due to its straightforward approach and availability of starting materials.
Halogenation and Subsequent Transformations (Patent EP0965588A1)
A more elaborate synthetic route is described in patent EP0965588A1, which focuses on preparing 4-phenyl-1,2,3,6-tetrahydropyridine derivatives, including MPTP analogues, with cis stereochemistry. The process involves:
Step 1: Starting from a compound of formula (II) (a substituted tetrahydropyridine or its amine salt), halogenation is performed using an electrophilic halogenating agent to yield a halogenated intermediate (III).
Step 2: The halogenated intermediate undergoes halohydroxylation to produce compound (IV).
Step 3: Treatment of compound (IV) with a base leads to elimination and formation of compound (V).
Step 4: Diastereoselective reactions and further purification steps yield the final this compound or its derivatives.
This multi-step procedure allows for stereochemical control and the preparation of various substituted analogues, which are valuable for pharmacological studies.
Reduction and Reflux Conditions
The patent also details reduction steps involving zinc powder in the presence of potassium hydroxide and methanol under reflux for 16 hours to achieve the desired tetrahydropyridine structure. Subsequent cooling, filtration, and recrystallization steps provide the purified product.
Summary Table of Preparation Methods
化学反応の分析
Types of Reactions: 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes several types of chemical reactions, including:
Oxidation: It is oxidized by monoamine oxidase B in glial cells to form the neurotoxic 1-methyl-4-phenylpyridinium.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Monoamine oxidase B is the primary enzyme involved in the oxidation process.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: The major product is 1-methyl-4-phenylpyridinium, a potent neurotoxin.
Reduction and Substitution: Various substituted tetrahydropyridine derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine is primarily used in scientific research to study Parkinson’s disease. Its applications include:
Neurological Research: It is used to create animal models of Parkinson’s disease by inducing dopaminergic neuron degeneration.
Drug Development: It is used to screen potential neuroprotective agents and treatments for Parkinson’s disease.
Biochemical Studies: It helps in understanding the biochemical pathways involved in neurodegeneration and oxidative stress.
作用機序
The neurotoxic effects of 3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine are mediated through its conversion to 1-methyl-4-phenylpyridinium by monoamine oxidase B in glial cells . 1-Methyl-4-phenylpyridinium then enters dopaminergic neurons via the dopamine transporter and inhibits mitochondrial complex I, leading to mitochondrial dysfunction, oxidative stress, and ultimately cell death . This process mimics the neurodegenerative effects seen in Parkinson’s disease.
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
Structural and Metabolic Comparisons
Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Tetrahydropyridine Derivatives
Mechanistic Insights
MPTP and MPP⁺-Mediated Toxicity
MPTP is metabolized by MAO-B to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺), which auto-oxidizes to the toxic cation MPP⁺. MPP⁺ accumulates in dopaminergic neurons via dopamine transporters, inhibiting mitochondrial complex I and inducing oxidative stress .
Role of Substituent Position
- 1-Methyl vs. 3-Methyl : The 1-methyl group in MPTP is critical for MAO-B recognition and conversion to MPP⁺. Substitution at the 3-position (e.g., 3-Me-4-Ph-THP or 3-hydroxymethyl-MPTP) disrupts this process, reducing or eliminating neurotoxicity .
- Dimethyl Analogs: 3,3-Dimethyl-MPTP cannot form pyridinium ions, rendering it non-toxic. In contrast, 2,2-dimethyl analogs retain toxicity, suggesting alternative pathways independent of MAO-B .
Species-Specific Responses
Non-Toxic Analogs as Research Tools
BMTP and 3,3-dimethyl-MPTP serve as critical controls in Parkinson’s disease (PD) research. BMTP’s lack of neurotoxicity, despite MAO-B conversion, suggests that factors like metabolite stability, blood-brain barrier permeability, or compensatory metabolic pathways determine toxicity . These analogs help isolate MPTP-specific mechanisms, such as MPP⁺-induced mitochondrial dysfunction.
Comparison with Other Neurotoxins
- 6-Hydroxydopamine (6-OHDA) : Selectively targets catecholaminergic neurons but requires direct injection into brain regions, unlike systemic MPTP .
- Rotenone: Inhibits mitochondrial complex I directly, bypassing the need for metabolic activation. Its lipophilicity allows broader neuronal damage compared to MPTP .
- N-Methyl-(R)-salsolinol (NMSAL): An endogenous neurotoxin structurally distinct from MPTP but implicated in PD progression via oxidative stress .
生物活性
3-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxic compound that has garnered significant attention in neuroscience due to its association with Parkinson's disease (PD). This article reviews the biological activity of MPTP, focusing on its neurotoxic effects, mechanisms of action, and implications for understanding PD.
MPTP is a derivative of tetrahydropyridine and is known to cross the blood-brain barrier (BBB) where it is metabolized into 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra. This selective toxicity leads to the hallmark symptoms of Parkinsonism observed in affected individuals and animal models.
Chemical Structure
- Chemical Formula : CHN
- Molecular Weight : 189.25 g/mol
Parkinsonism Induction
MPTP exposure has been linked to the development of chronic Parkinsonism in humans and animal models. Initial reports indicated that individuals who injected MPTP developed severe parkinsonian symptoms due to the selective degeneration of dopaminergic neurons in the substantia nigra .
Case Studies :
- Human Cases : Seven patients developed chronic parkinsonism after repeated intravenous injections of MPTP. The symptoms were managed with levodopa and bromocriptine, though dyskinesias developed over time .
- Animal Models : MPTP administration in nonhuman primates and mice replicates PD symptoms, demonstrating significant dopaminergic cell loss .
Mechanisms of Neurotoxicity
MPTP's neurotoxic effects are primarily mediated through its metabolite MPP+, which inhibits mitochondrial complex I, leading to oxidative stress and cell death. The following mechanisms have been identified:
- Oxidative Stress : MPP+ induces reactive oxygen species (ROS) production, contributing to neuronal damage.
- Inflammation : Chronic exposure to MPTP has been associated with inflammatory responses in the central nervous system (CNS), which may exacerbate neurodegeneration .
Neuroinflammatory Response
Recent studies indicate that MPTP not only affects dopaminergic neurons but also triggers an inflammatory response involving microglia. This response can lead to further neuronal damage through cytokine release and activation of inflammatory pathways .
Immune Dysfunction
Research shows that T lymphocytes are implicated in the pathophysiology of PD following MPTP exposure. In RAG2 knockout mice lacking T and B cells, the loss of dopaminergic neurons was reduced, suggesting a role for adaptive immunity in MPTP-induced neurodegeneration .
Summary Table of Biological Effects
| Biological Effect | Description |
|---|---|
| Neurotoxicity | Induces selective loss of dopaminergic neurons leading to Parkinsonism |
| Oxidative Stress | Increases production of reactive oxygen species causing neuronal damage |
| Neuroinflammation | Activates microglia resulting in cytokine release and further neuronal harm |
| Immune Dysfunction | Alters immune response contributing to neurodegeneration |
Q & A
Q. What experimental design considerations are critical when using MPTP to model Parkinson’s disease (PD) in rodents?
MPTP-induced PD models require careful selection of species, strain, and administration protocols. For example:
- Species/Strain Sensitivity : C57BL/6 mice are highly susceptible to MPTP neurotoxicity due to efficient conversion of MPTP to its toxic metabolite MPP+ via monoamine oxidase B (MAO-B). Other strains (e.g., CD-1) show resistance .
- Administration Routes : Systemic intraperitoneal (IP) injection (10–30 mg/kg daily for 5 days) induces chronic dopaminergic neuron loss, while central administration (e.g., intranigral) mimics acute toxicity .
- Control Groups : Include saline-treated controls and MAO-B inhibitor pre-treatment (e.g., selegiline) to confirm MPTP-specific effects .
Q. How do researchers validate MPTP-induced dopaminergic neuron degeneration?
Methodological validation involves:
- Immunohistochemistry : Quantify tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) and striatal dopamine terminals .
- Behavioral Assays : Rotarod performance, open-field locomotor activity, and catalepsy tests correlate with dopaminergic deficit severity .
- Biochemical Analysis : HPLC or LC-MS to measure striatal dopamine and metabolite levels (DOPAC, HVA) .
Q. Why do MPTP models show variability in neuroinflammatory responses across studies?
Variability arises from:
- Dosing Regimens : Acute MPTP administration triggers transient microglial activation, while chronic protocols induce sustained astrogliosis and cytokine release (e.g., TNF-α, IL-6) .
- Time-Point Selection : Post-MPTP sacrifice intervals (e.g., 7 vs. 28 days) affect detection of neuroinflammatory markers like GFAP (astrocytes) and Iba1 (microglia) .
Advanced Research Questions
Q. How can researchers resolve contradictions in MPTP’s role in neuroinflammation versus neuroprotection studies?
Contradictions often stem from experimental context:
- Pro-Inflammatory Mechanisms : MPTP activates NLRP3 inflammasomes and MMP-9, exacerbating neurodegeneration. Use knockout models (e.g., NLRP3−/− mice) or inhibitors (e.g., MCC950) to isolate pathways .
- Anti-Inflammatory Agents : Co-treatment with compounds like agmatine reduces microglial activation but may mask MPTP’s primary toxicity. Include parallel studies with standalone neuroprotectants .
Q. What methodologies are used to investigate MPTP’s interaction with environmental or genetic risk factors for PD?
- Multi-Hit Models : Combine MPTP with viral infections (e.g., influenza) to study synergistic effects. For example, intranasal MPTP + H1N1 in mice amplifies dopaminergic loss via oxidative stress; rescue with oseltamivir validates interaction .
- Genetic Susceptibility : Cross MPTP-sensitive strains (C57BL/6) with transgenic mice (e.g., α-synuclein overexpression) to assess gene-environment interplay .
Q. How do researchers differentiate MPTP’s acute toxicity from its chronic neurodegenerative effects in primates?
- Chronic MPTP Protocols : Subcutaneous osmotic pumps (0.2–0.5 mg/kg/day for 28 days) in non-human primates replicate progressive SNpc neuron loss and Lewy body-like inclusions, unlike acute bolus dosing .
- Longitudinal Imaging : PET scans with [¹⁸F]DOPA track nigrostriatal degeneration dynamics, while CSF α-synuclein levels correlate with pathology progression .
Data Contradiction Analysis
Q. Why do some studies report MPTP-induced neuroprotection in specific contexts?
Paradoxical neuroprotection may arise from:
- Preconditioning Effects : Low-dose MPTP upregulates endogenous antioxidants (e.g., glutathione) via Nrf2 pathways, creating transient resistance to subsequent insults. Validate via Nrf2 inhibitors (e.g., ML385) .
- Off-Target Actions : MPTP metabolites (e.g., MPDP+) transiently enhance mitochondrial biogenesis. Use mitochondrial complex I inhibitors (e.g., rotenone) to dissect mechanisms .
Methodological Recommendations
- Dose Standardization : Adjust MPTP protocols based on species (e.g., mice: 20–30 mg/kg; primates: 0.1–0.3 mg/kg) to avoid non-specific toxicity .
- Multimodal Validation : Combine behavioral, histological, and molecular endpoints to capture PD-like pathology comprehensively .
- Ethical Reporting : Adhere to ARRIVE guidelines for animal studies, detailing attrition rates and confounding variables (e.g., sex differences in MPTP metabolism) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
